1,3-Dioxoisoindoline-2-carbaldehyde
CAS No.:
Cat. No.: VC17652984
Molecular Formula: C9H5NO3
Molecular Weight: 175.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5NO3 |
|---|---|
| Molecular Weight | 175.14 g/mol |
| IUPAC Name | 1,3-dioxoisoindole-2-carbaldehyde |
| Standard InChI | InChI=1S/C9H5NO3/c11-5-10-8(12)6-3-1-2-4-7(6)9(10)13/h1-5H |
| Standard InChI Key | XRTZNLOSPLAZGE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)C=O |
Introduction
Structural and Chemical Properties
Molecular Architecture
1,3-Dioxoisoindoline-2-carbaldehyde features a bicyclic structure comprising a benzene ring fused to a five-membered ring containing two ketone groups and an aldehyde substituent. The IUPAC name, 1,3-dioxoisoindole-2-carbaldehyde, reflects this arrangement . Key structural attributes include:
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Molecular Formula: C₉H₅NO₃
The aldehyde group at position 2 enhances electrophilicity, enabling nucleophilic additions critical for derivatization .
Synthetic Methodologies
Condensation Reactions
The synthesis of isoindoline-1,3-dione derivatives typically involves condensing phthalic anhydride with amines or aldehydes. For example:
In the case of 1,3-dioxoisoindoline-2-carbaldehyde, formylation agents such as DMF/POCl₃ may introduce the aldehyde group . A generalized protocol includes:
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Refluxing phthalic anhydride with a formylating reagent.
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Purification via column chromatography.
Derivatives and Analogues
Modifications at the 2-position yield bioactive analogues:
| Derivative | Substituent | Biological Activity (IC₅₀) | Source |
|---|---|---|---|
| Compound 27 | Iodophenyl | 18 μM (Antimycobacterial) | ACS Omega |
| Compound 8m | Benzimidazole | 89.75% Growth Inhibition | PMC |
These derivatives demonstrate the compound’s adaptability in drug design.
Biomedical Applications
Antimycobacterial Activity
1,3-Dioxoisoindoline-2-carbaldehyde derivatives exhibit potent activity against Mycobacterium tuberculosis H37Rv. Compound 27 (2-iodophenyl-substituted) showed an IC₅₀ of 18 μM, surpassing chlorophenyl (80 μM) and fluorophenyl (133 μM) analogues . Mechanistic studies attribute this to InhA enzyme inhibition (IC₅₀ = 8.65 μM), disrupting mycolic acid biosynthesis .
Computational Insights
Density Functional Theory (DFT) Analysis
DFT/B3LYP calculations on isoindoline-1,3-diones correlate experimental IR and NMR data with theoretical values . Key findings include:
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HOMO-LUMO Gaps: Electron-deficient regions near carbonyl groups facilitate nucleophilic attacks .
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Molecular Electrostatic Potential (MEP): Nucleophilic sites localize at ketone oxygens, aligning with hydrogen-bond acceptor roles in enzyme inhibition .
Molecular Dynamics (MD) Simulations
MD simulations of compound 27–InhA complexes show stable binding over 100 ns, validated by MMGBSA binding energy (−45.2 kcal/mol) . Principal component analysis (PCA) confirms conformational stability, supporting its drug candidacy .
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